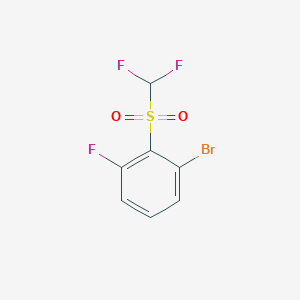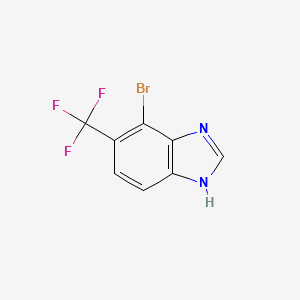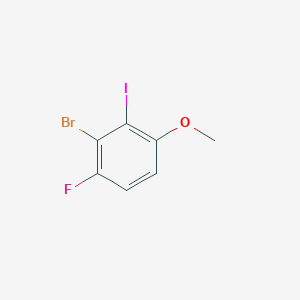![molecular formula C16H16O3 B12853458 [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: is an organic compound that features a biphenyl core substituted with a dioxolane ring and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The biphenyl core can be reduced under hydrogenation conditions.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The methanol group may also play a role in hydrogen bonding interactions.
Comparación Con Compuestos Similares
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol: can be compared with similar compounds such as:
2-(3-Methyl-benzo(1,4)dioxin-2-yl)-pyridine: This compound also features a dioxin ring but differs in its core structure and functional groups.
(-)-Carvone: A natural compound with a dioxolane ring, used in agriculture for its bioactive properties.
The uniqueness of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] methanol
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
[4-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10,16-17H,8-9,11H2 |
Clave InChI |
PNGUQGISTMIEQH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)

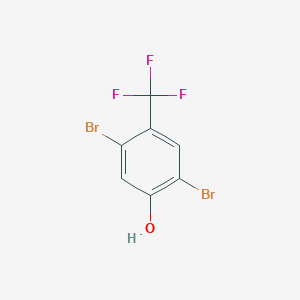
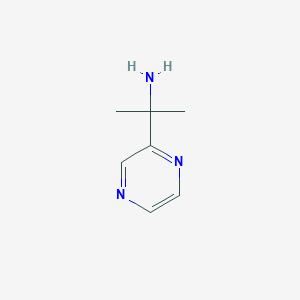
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)
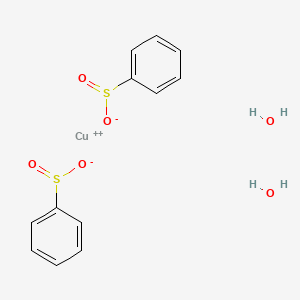
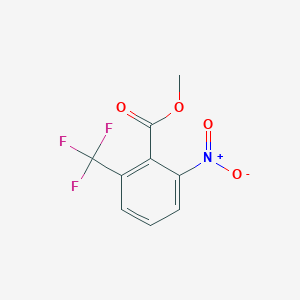
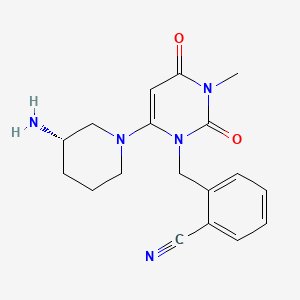

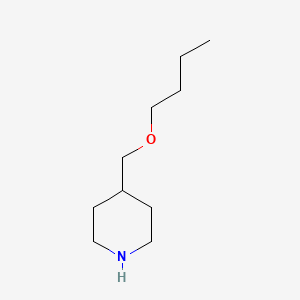
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
